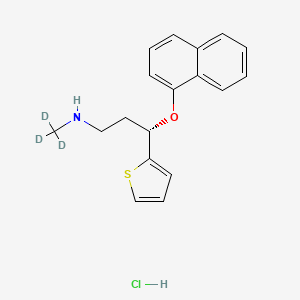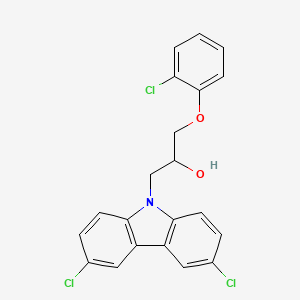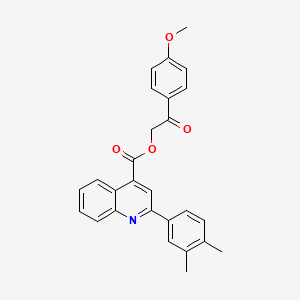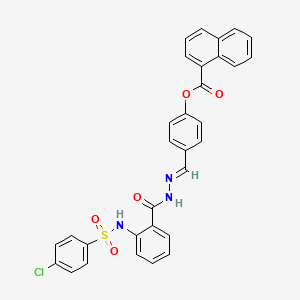
Duloxetine-D3.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Duloxetine D3 (hydrochloride) is a deuterated form of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). It is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, fibromyalgia, and chronic musculoskeletal pain . The deuterated form is designed to improve the pharmacokinetic properties of the original compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of duloxetine D3 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of duloxetine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of duloxetine D3 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Duloxetine D3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of duloxetine D3 (hydrochloride) can lead to the formation of N-oxide derivatives, while reduction can yield deuterated secondary amines .
科学的研究の応用
Duloxetine D3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a tool for studying the mechanisms of depression and anxiety.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating various conditions, including depression, anxiety, and chronic pain.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
作用機序
Duloxetine D3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter release and reuptake .
類似化合物との比較
Similar Compounds
Duloxetine hydrochloride: The non-deuterated form of the compound.
Venlafaxine: Another SNRI used to treat depression and anxiety.
Escitalopram: A selective serotonin reuptake inhibitor (SSRI) used for similar indications.
Uniqueness
Duloxetine D3 (hydrochloride) is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the rate of drug clearance. This can lead to improved pharmacokinetic properties, such as longer half-life and reduced dosing frequency .
特性
CAS番号 |
1435727-97-1 |
|---|---|
分子式 |
C18H20ClNOS |
分子量 |
336.9 g/mol |
IUPAC名 |
(3S)-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1/i1D3; |
InChIキー |
BFFSMCNJSOPUAY-HQKLNPQUSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
正規SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)
![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)
![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)

![N-(3,4-dimethoxybenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12048049.png)
![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)



![2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12048070.png)
![2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12048074.png)
